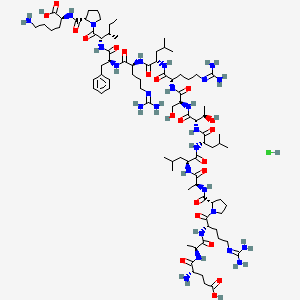

Tertomotide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tertomotide hydrochloride is a synthetic peptide vaccine developed primarily for its immunotherapeutic properties. It is designed to activate the immune system to recognize and destroy cancer cells by targeting the enzyme telomerase, which is overexpressed in many cancer types . This compound has shown promise in treating various cancers, including pancreatic cancer and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tertomotide hydrochloride is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Tertomotide hydrochloride primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Purification: High-performance liquid chromatography (HPLC)

Major Products Formed: The primary product formed is the peptide chain of tertomotide, which is then converted to its hydrochloride salt form for stability and solubility .

Scientific Research Applications

Tertomotide hydrochloride has several applications in scientific research:

Cancer Immunotherapy: It is used as a vaccine to stimulate the immune system to target and kill cancer cells, particularly in pancreatic cancer and non-small cell lung cancer

Alzheimer’s Disease: Research is ongoing to explore its potential in treating Alzheimer’s disease by targeting the enzyme telomerase, which is implicated in neurodegenerative processes.

Progressive Supranuclear Palsy: Clinical trials are investigating its efficacy in treating this rare brain disorder.

Mechanism of Action

Tertomotide hydrochloride functions by targeting the enzyme telomerase, which is overexpressed in many cancer cells but seldom found in normal cells. By activating the immune system, it induces a cytotoxic T-lymphocyte response against telomerase-expressing cells, leading to the destruction of cancer cells . This mechanism involves antigen presentation by antigen-presenting cells (APCs) and the generation of immune memory .

Comparison with Similar Compounds

GV1001: Another peptide vaccine targeting telomerase, used in similar cancer immunotherapy applications.

TeloVac: A vaccine developed for pancreatic cancer, also targeting telomerase.

Uniqueness: Tertomotide hydrochloride is unique in its dual role as a cancer vaccine and a potential treatment for neurodegenerative diseases like Alzheimer’s disease. Its ability to target telomerase makes it a versatile compound in both oncology and neurology .

Properties

CAS No. |

922174-60-5 |

|---|---|

Molecular Formula |

C85H147ClN26O21 |

Molecular Weight |

1904.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;hydrochloride |

InChI |

InChI=1S/C85H146N26O21.ClH/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115;/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96);1H/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-;/m0./s1 |

InChI Key |

FUJCIASHZNRRQI-DCQNZPEUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.